molecular formula C25H32O8 B15090435 p-Aspidin CAS No. 989-54-8

p-Aspidin

Cat. No.: B15090435
CAS No.: 989-54-8
M. Wt: 460.5 g/mol
InChI Key: RHHXCNHESMAVTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Aspidin involves the extraction of phloroglucinol derivatives from Dryopteris fragrans. The process includes isolating various derivatives such as aspidin BB, aspidin PB, aspidinol, and dryofragin . The extraction typically involves using solvents like ethyl acetate to obtain the desired compounds .

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction methods but on a larger scale. This would involve optimizing the extraction process to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography could be employed to isolate and purify this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: p-Aspidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from these reactions include modified phloroglucinol derivatives with enhanced antibacterial activity. These products are often tested for their efficacy against various bacterial strains to determine their potential as therapeutic agents .

Scientific Research Applications

Chemistry: In chemistry, p-Aspidin is studied for its unique structure and reactivity. Researchers investigate its potential as a building block for synthesizing other bioactive compounds .

Biology: In biology, this compound’s antibacterial properties are of significant interest. Studies have shown that it can effectively inhibit the growth of bacteria such as Propionibacterium acnes, making it a potential candidate for treating acne .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to disrupt bacterial cell membranes and inhibit bacterial growth makes it a promising candidate for developing new antibacterial treatments .

Industry: In the industry, this compound could be used in the formulation of skincare products, particularly those targeting acne. Its antibacterial properties make it a valuable ingredient in products designed to reduce bacterial infections and inflammation .

Properties

CAS No.

989-54-8

Molecular Formula

C25H32O8

Molecular Weight

460.5 g/mol

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C25H32O8/c1-7-9-15(26)17-19(28)12(3)22(33-6)13(20(17)29)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3

InChI Key

RHHXCNHESMAVTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

Origin of Product

United States

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